(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-propoxyphenyl)prop-2-enamide
Overview
Description
(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-propoxyphenyl)prop-2-enamide is a synthetic organic compound that features a benzimidazole moiety linked to a propoxyphenyl group via a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-propoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with propoxyphenyl group: The final step involves coupling the benzimidazole derivative with a propoxyphenyl derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-propoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The amide bond can be reduced to an amine under reducing conditions.
Substitution: The propoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Alkyl halides or alcohols in the presence of a base can be used.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amine derivatives.
Substitution: Alkoxy-substituted derivatives.
Scientific Research Applications
(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-propoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to the benzimidazole moiety.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-propoxyphenyl)prop-2-enamide involves its interaction with biological macromolecules:
Molecular Targets: It can bind to DNA, proteins, and enzymes.
Pathways Involved: It can interfere with DNA replication and protein synthesis, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-(1H-benzimidazol-2-yl)aniline.
Propoxyphenyl derivatives: Compounds like 4-propoxyphenylamine.
Uniqueness
(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-propoxyphenyl)prop-2-enamide is unique due to its specific combination of a benzimidazole moiety and a propoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-propoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-2-15-26-17-10-7-16(8-11-17)9-12-21(25)22-14-13-20-23-18-5-3-4-6-19(18)24-20/h3-12H,2,13-15H2,1H3,(H,22,25)(H,23,24)/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNJHNVLQIBTNR-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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